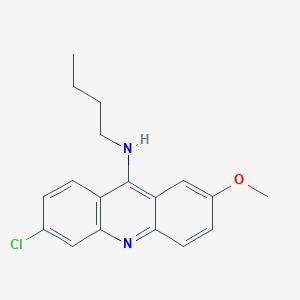
N-Butyl-6-chloro-2-methoxyacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6-chloro-2-methoxyacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-chloro-2-methoxyacridin-9-amine typically involves the reaction of 6-chloro-2-methoxyacridine with n-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-chloro-2-methoxyacridine and n-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: In some cases, a catalyst such as a Lewis acid may be used to enhance the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-6-chloro-2-methoxyacridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used. The reactions are conducted under controlled temperatures to prevent decomposition.
Condensation Reactions: Aldehydes and ketones are used as reactants, often in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted acridines, reduced or oxidized derivatives, and various condensation products. These derivatives often exhibit enhanced biological activities and are used in further research and applications.
Applications De Recherche Scientifique
N-Butyl-6-chloro-2-methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent. It has shown activity against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-6-chloro-2-methoxyacridin-9-amine involves its interaction with biological molecules such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits specific enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. These interactions make it a potential candidate for the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
N-Butyl-6-chloro-2-methoxyacridin-9-amine can be compared with other similar compounds in the acridine family:
6-Chloro-2-methoxyacridine: This compound lacks the n-butylamine group and has different biological activities.
9-Aminoacridine: This compound has a similar structure but lacks the chloro and methoxy groups, leading to different chemical and biological properties.
Quinacrine: An acridine derivative used as an antimalarial and antimicrobial agent. It has a different substitution pattern, leading to distinct mechanisms of action and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69203-12-9 |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
N-butyl-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C18H19ClN2O/c1-3-4-9-20-18-14-7-5-12(19)10-17(14)21-16-8-6-13(22-2)11-15(16)18/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,21) |
Clé InChI |
NNUWVJGEHJWZHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


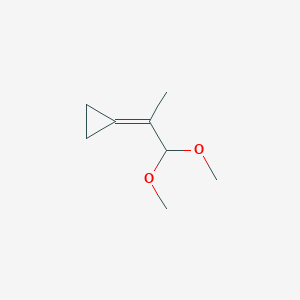

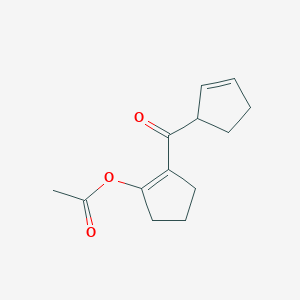
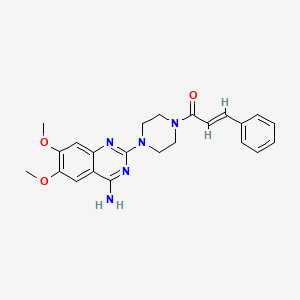
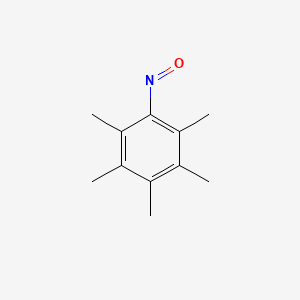
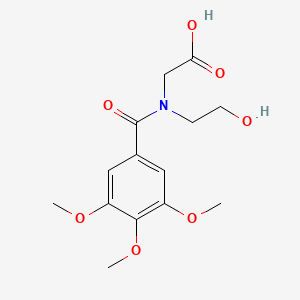
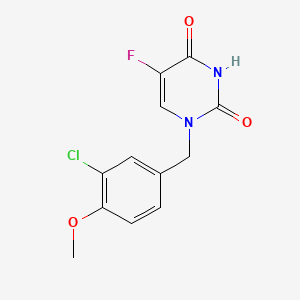
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
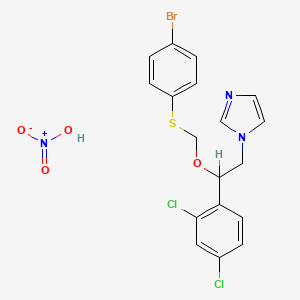
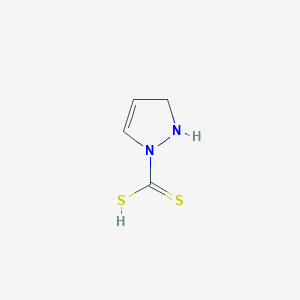
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
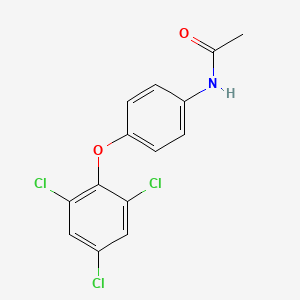

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
